2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid
CAS No.: 1000018-70-1
Cat. No.: VC2627915
Molecular Formula: C15H18N2O6
Molecular Weight: 322.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000018-70-1 |
|---|---|
| Molecular Formula | C15H18N2O6 |
| Molecular Weight | 322.31 g/mol |
| IUPAC Name | 2-(3-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C15H18N2O6/c1-2-23-15(20)10-4-3-7-16(9-10)13-6-5-11(17(21)22)8-12(13)14(18)19/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,19) |
| Standard InChI Key | NHEAJFNQCNBDTF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid is registered with the Chemical Abstracts Service (CAS) under the number 1000018-70-1 . The compound is also known by its alternative name, 3-Piperidinecarboxylic acid, 1-(2-carboxy-4-nitrophenyl)-, 3-ethyl ester . These systematic names provide information about the compound's structural arrangement and functional groups. The IUPAC name of this compound is 2-(3-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid, which explicitly describes the positioning of each functional group within the molecular structure . The MDL number assigned to this compound is MFCD09064901, which serves as an additional identifier in chemical databases and inventory systems .
Molecular Structure and Chemical Composition
Physical and Chemical Properties
Physicochemical Parameters
The compound exhibits distinct physicochemical properties that define its behavior under various conditions. The melting point ranges from 127-128°C, indicating a relatively high thermal stability . The boiling point is predicted to be 506.6±50.0°C at standard pressure, suggesting low volatility at room temperature . The density is estimated at 1.341±0.06 g/cm³, which is typical for organic compounds containing aromatic rings and multiple functional groups . The compound has a predicted pKa value of 2.04±0.22, indicating that the carboxylic acid group is relatively acidic . This acidity is influenced by the electron-withdrawing effects of both the nitro group and the nitrogen-containing piperidine ring. The table below summarizes the key physicochemical parameters of this compound:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 127-128°C | |
| Boiling Point | 506.6±50.0°C (Predicted) | |
| Density | 1.341±0.06 g/cm³ (Predicted) | |
| pKa | 2.04±0.22 (Predicted) | |
| Molecular Weight | 322.31 g/mol |
Solubility Profile
Applications and Research Significance
Chemical Research Applications
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid serves as a valuable chemical reagent in research settings, primarily in synthetic organic chemistry and pharmaceutical development. The compound's structural features—specifically the combination of carboxylic acid, nitro, and ethoxycarbonyl functional groups—make it useful as an intermediate in organic synthesis pathways. The carboxylic acid group provides a site for amide formation, esterification, or reduction reactions, while the nitro group can undergo reduction to form an amino group, which opens pathways for further derivatization. The ethoxycarbonyl group offers another point for modification through hydrolysis, transesterification, or reduction. These versatile transformation possibilities make the compound valuable in building more complex molecular structures for various applications.
Computational Chemistry Data
Molecular Descriptors
Computational chemistry data provides valuable insights into the molecular properties and behavior of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. The topological polar surface area (TPSA) is calculated to be 109.98 Ų, indicating a moderate polar character that influences membrane permeability and bioavailability if used in biological applications . The calculated logarithm of the octanol-water partition coefficient (LogP) is 2.0725, suggesting a balanced lipophilicity that may enable the compound to interact with both lipophilic and hydrophilic environments . This property is particularly relevant for potential pharmaceutical applications, as it affects drug absorption, distribution, and blood-brain barrier penetration. The compound contains 6 hydrogen bond acceptors and 1 hydrogen bond donor, which influence its ability to form intermolecular interactions and determine its solubility characteristics in various solvents . These molecular descriptors collectively define the compound's physicochemical profile and its potential behavior in chemical and biological systems.
Structural Flexibility
The molecular structure of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid contains 5 rotatable bonds, which confer significant conformational flexibility . This flexibility is important in determining the compound's ability to adopt different three-dimensional arrangements and adapt to binding sites in potential biological targets. The rotatable bonds include those in the ethoxy chain, within the piperidine ring, and at the junction between the piperidine and benzene rings. This structural flexibility enables the compound to explore a wider conformational space, potentially enhancing its interactions with various molecular targets. The table below summarizes the key computational chemistry parameters:
| Parameter | Value | Significance |
|---|---|---|
| TPSA | 109.98 Ų | Moderate polar character, influences permeability |
| LogP | 2.0725 | Balanced lipophilicity, affects distribution in biological systems |
| H-Bond Acceptors | 6 | Capacity for forming hydrogen bonds as an acceptor |
| H-Bond Donors | 1 | Limited capacity for forming hydrogen bonds as a donor |
| Rotatable Bonds | 5 | Significant conformational flexibility |
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